molecular formula C18H19NO2 B268487 2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Cat. No. B268487
M. Wt: 281.3 g/mol
InChI Key: IOJKSEGLBAXRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is a chemical compound used in scientific research. It is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation.

Mechanism of Action

2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide acts as a selective antagonist of the 2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide channel. 2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide channels are activated by various stimuli, such as heat, capsaicin, and acid. Activation of 2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide channels leads to the release of neuropeptides, such as substance P, which transmit pain signals. By blocking 2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide channels, 2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide reduces pain perception and inflammation.
Biochemical and Physiological Effects:
2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been shown to have several biochemical and physiological effects. It reduces the release of neuropeptides, such as substance P, which are involved in pain transmission. It also reduces the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been shown to reduce the activation of immune cells, such as macrophages and T cells.

Advantages and Limitations for Lab Experiments

2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has several advantages for lab experiments. It is a highly selective antagonist of the 2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide channel, which reduces the risk of off-target effects. It is also stable and easy to handle. However, it has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of 2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. One direction is to investigate its potential as a treatment for various inflammatory conditions, such as arthritis and asthma. Another direction is to explore its potential as a treatment for neuropathic pain. Further research is also needed to optimize its synthesis and improve its solubility and half-life. Finally, more studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide involves several steps. The starting material is 4-aminophenol, which is reacted with 2-methylprop-2-en-1-ol to form the corresponding ether. This intermediate is then reacted with 2-chloro-N-methylbenzamide to yield the final product. The synthesis method has been optimized to produce high yields and purity.

Scientific Research Applications

2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been used in various scientific research applications. It has been studied as a potential treatment for chronic pain and inflammation. 2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide channels are involved in the transmission of pain signals, and blocking these channels can reduce pain perception. 2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has also been studied as a potential treatment for various inflammatory conditions, such as arthritis and asthma.

properties

Product Name

2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

2-methyl-N-[4-(2-methylprop-2-enoxy)phenyl]benzamide

InChI

InChI=1S/C18H19NO2/c1-13(2)12-21-16-10-8-15(9-11-16)19-18(20)17-7-5-4-6-14(17)3/h4-11H,1,12H2,2-3H3,(H,19,20)

InChI Key

IOJKSEGLBAXRJI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC(=C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC(=C)C

Origin of Product

United States

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